molecular formula C15H20ClNO4 B4080427 2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid

2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid

Cat. No.: B4080427
M. Wt: 313.77 g/mol
InChI Key: VCXQKNIPWGMUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methylpropanoyl group, and a methylbutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid typically involves multiple steps. One common method starts with the preparation of 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is synthesized by reacting 4-chlorophenol with 2-methylpropanoic acid under specific conditions . The resulting product is then further reacted with 3-methylbutanoic acid in the presence of suitable reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-9(2)12(13(18)19)17-14(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9,12H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQKNIPWGMUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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